molecular formula C4H7NO4 B3421337 2,2'-Azanediyldi(~2~H_2_)acetic acid CAS No. 21386-66-3

2,2'-Azanediyldi(~2~H_2_)acetic acid

Cat. No.: B3421337
CAS No.: 21386-66-3
M. Wt: 133.10 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
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Description

2,2'-Azanediyldiacetic acid (iminodiacetic acid, IDA; CAS 142-73-4) is a dicarboxylic acid derivative with the molecular formula C₄H₇NO₄ and a molecular weight of 133.10 g/mol. Its structure features a central nitrogen atom bonded to two acetic acid groups (HN(CH₂CO₂H)₂), enabling chelation of metal ions. IDA is widely used in ion-exchange resins, water treatment, and as a precursor for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-[[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZBKCUXIYYUSX-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC([2H])([2H])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745741
Record name 2,2'-Azanediyldi(~2~H_2_)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21386-66-3
Record name 2,2'-Azanediyldi(~2~H_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21386-66-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Synthesis from Glycine

      Reaction: Glycine reacts with formaldehyde and hydrogen cyanide.

      Conditions: The reaction is typically carried out in an aqueous solution at a controlled pH.

      Equation: 2NH2CH2COOH+HCHO+HCNHN(CH2COOH)2+NH32 \text{NH}_2\text{CH}_2\text{COOH} + \text{HCHO} + \text{HCN} \rightarrow \text{HN(CH}_2\text{COOH)}_2 + \text{NH}_32NH2​CH2​COOH+HCHO+HCN→HN(CH2​COOH)2​+NH3​

  • Hydrolysis of Nitrilotriacetic Acid

      Reaction: Nitrilotriacetic acid is hydrolyzed under acidic conditions.

      Conditions: The reaction requires heating and an acidic catalyst.

      Equation: N(CH2COOH)3+H2OHN(CH2COOH)2+CH2COOH\text{N(CH}_2\text{COOH)}_3 + \text{H}_2\text{O} \rightarrow \text{HN(CH}_2\text{COOH)}_2 + \text{CH}_2\text{COOH}N(CH2​COOH)3​+H2​O→HN(CH2​COOH)2​+CH2​COOH

Industrial Production Methods

Industrial production of 2,2’-Azanediyldi(~2~H_2_)acetic acid typically involves the hydrolysis of nitrilotriacetic acid due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous solutions at elevated temperatures.

      Products: Oxidation can lead to the formation of various carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are usually performed in anhydrous solvents under inert atmospheres.

      Products: Reduction can yield amines and alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Reactions are conducted under controlled temperatures, often in the presence of a base.

      Products: Substitution reactions can produce halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Scientific Research Applications

2,2’-Azanediyldi(~2~H_2_)acetic acid is utilized in various fields due to its versatile chemical properties:

  • Chemistry

      Chelating Agent: Used in the synthesis of metal complexes for catalysis and material science.

      Ligand: Employed in coordination chemistry to stabilize metal ions.

  • Biology

      Protein Purification: Used in affinity chromatography to purify proteins by binding metal ions.

      Enzyme Assays: Acts as a chelating agent in enzyme assays to control metal ion concentrations.

  • Medicine

      Radiopharmaceuticals: Used in the preparation of radiopharmaceuticals for diagnostic imaging.

      Chelation Therapy: Employed in chelation therapy to remove heavy metals from the body.

  • Industry

      Water Treatment: Utilized in water treatment processes to remove heavy metal ions.

      Polymer Production: Acts as a catalyst in the polymerization of certain monomers.

Mechanism of Action

The primary mechanism by which 2,2’-Azanediyldi(~2~H_2_)acetic acid exerts its effects is through chelation. The compound has two carboxyl groups and one amine group, which can coordinate with metal ions to form stable complexes. This chelation process is crucial in various applications, from catalysis to medical treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Di(pyridin-2-yl)acetic Acid

  • Structure : Contains two pyridine rings attached to the central carbon of the acetic acid backbone.
  • Stability : Highly unstable due to tautomerization and decarboxylation . DFT/B3LYP/6-311G calculations reveal a low energy barrier (~25–30 kcal/mol) for CO₂ detachment, leading to rapid degradation into (E)-2-(pyridin-2(1H)-ylidenemethyl)pyridine .
  • Applications: Potential anti-arthritic agent; however, synthetic challenges limit practical use .
Table 1: Comparative Stability and Reactivity
Compound Decarboxylation Energy Barrier (kcal/mol) Primary Degradation Pathway Stability
Iminodiacetic Acid Not observed N/A High
2,2-Di(pyridin-2-yl)acetic Acid 25–30 (DFT) Tautomerization → Decarboxylation Low
1,8-Diazafluorene-9-carboxylic Acid 28–33 (DFT) Similar to pyridyl derivative Low

1,8-Diazafluorene-9-carboxylic Acid

  • Structure : Rigid bicyclic system with fused pyridine rings and a carboxylic acid group.
  • Stability : Despite aromatic stabilization, decarboxylation occurs readily (energy barrier ~28–33 kcal/mol) due to electron-withdrawing effects of heteroatoms .
  • Applications: Studied as a model for amino acid decarboxylation mechanisms .

(1H-Benzimidazol-2-yl)acetic Acid

  • Structure : Benzimidazole ring linked to an acetic acid group.
  • Stability: More stable than pyridyl derivatives due to aromatic conjugation. No significant decarboxylation reported.
  • Applications : Used in coordination chemistry and as a ligand for metal-organic frameworks .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Structure : Two phenyl groups and a hydroxyl group attached to the central carbon.
  • Stability : High stability due to steric hindrance and resonance stabilization.
  • Applications : Intermediate in organic synthesis and pharmaceuticals (e.g., trospium chloride) .

2-(Hydroxyamino)acetic Acid

  • Structure: Hydroxyamino (-NHOH) group取代 one hydrogen of glycine.
  • Stability: Limited data, but prone to oxidation due to the reactive -NHOH group.
  • Applications : Laboratory reagent; exact biological roles under investigation .

Structural and Functional Differences

Table 2: Key Structural and Functional Comparisons

Compound Functional Groups Chelation Ability Primary Use
Iminodiacetic Acid Amine, two carboxylates High Metal chelation, ion-exchange resins
2,2-Di(pyridin-2-yl)acetic Acid Pyridine rings, carboxylate Low Theoretical studies, unstable intermediate
Benzilic Acid Diphenyl, hydroxyl, carboxylate None Pharmaceutical synthesis
2-(Azetidin-2-yl)acetic Acid Azetidine ring, carboxylate Moderate Peptide mimetics, drug design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azanediyldi(~2~H_2_)acetic acid
Reactant of Route 2
2,2'-Azanediyldi(~2~H_2_)acetic acid

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